molecular formula C20H15FO2 B10884073 4'-Methylbiphenyl-4-yl 2-fluorobenzoate

4'-Methylbiphenyl-4-yl 2-fluorobenzoate

Cat. No.: B10884073
M. Wt: 306.3 g/mol
InChI Key: QSGNPNDKENPXSL-UHFFFAOYSA-N
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Description

4'-Methylbiphenyl-4-yl 2-fluorobenzoate is a biphenyl-substituted ester featuring a 2-fluorobenzoate moiety. The compound combines a methyl group at the 4' position of the biphenyl ring and a fluorine atom at the ortho position of the benzoate ester.

Properties

Molecular Formula

C20H15FO2

Molecular Weight

306.3 g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl] 2-fluorobenzoate

InChI

InChI=1S/C20H15FO2/c1-14-6-8-15(9-7-14)16-10-12-17(13-11-16)23-20(22)18-4-2-3-5-19(18)21/h2-13H,1H3

InChI Key

QSGNPNDKENPXSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 4’-Methylbiphenyl-4-yl 2-fluorobenzoate typically involves esterification reactions. One common method is the reaction of 4’-methylbiphenyl-4-ol with 2-fluorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

4’-Methylbiphenyl-4-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

4’-Methylbiphenyl-4-yl 2-fluorobenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Methylbiphenyl-4-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
4'-Methylbiphenyl-4-yl 2-fluorobenzoate C₂₀H₁₅FO₂ 306.33 Biphenyl, methyl (4'), F (ortho) High lipophilicity, potential thermal stability -
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ 188.58 Cl (para), F (ortho) Lower MW, higher polarity vs. biphenyl analog
Zinc 2-fluorobenzoate with nicotinamide C₁₄H₁₀FNO₂Zn 332.61 Zn coordination, nicotinamide Antibacterial activity, cytotoxicity
Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate C₁₇H₁₆FNO₃ 301.31 Carbamoyl (para), F (ortho) Enhanced bioactivity due to carbamoyl group
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate C₂₀H₂₁FNO₃ 342.39 Fluoroaryl, methoxyphenyl Synthetic versatility (85% yield)

Key Observations :

  • The biphenyl group in 4'-methylbiphenyl-4-yl 2-fluorobenzoate increases molecular weight and lipophilicity compared to simpler esters like methyl 4-chloro-2-fluorobenzoate .
  • Zinc coordination in 2-fluorobenzoate complexes enhances antibacterial properties but introduces metal-dependent reactivity .
  • Carbamoyl or amino substituents (e.g., in and ) improve bioactivity but may reduce metabolic stability.

Stability and Environmental Impact

  • Thermal Stability : Biphenyl esters generally exhibit higher melting points and thermal stability due to aromatic stacking. For example, methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (MW 260.26) is stable under standard storage conditions .
  • Persistence : The ortho-fluorine position in 2-fluorobenzoates resists microbial degradation more effectively than para-substituted analogs .

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